Triazolomethylindole-3-acetic Acid
Overview
Description
N-Phenylpiperidin-4-amine: is an organic compound with the molecular formula C11H16N2 . It is also known by other names such as 4-Piperidinamine, N-phenyl- and Despropionyl norfentanyl . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a phenyl group attached to the nitrogen atom of the piperidine ring.
Mechanism of Action
Target of Action
Triazolomethylindole-3-acetic Acid, also known as Triazolomethyl-indole-3-acetic Acid, is a metabolite of the serotonin (5-HT) receptor subtype 5-HT 1B and 5-HT 1D agonist rizatriptan . The primary targets of this compound are these serotonin receptor subtypes, which play a crucial role in neurotransmission in the central nervous system .
Mode of Action
As a metabolite of rizatriptan, it may interact with its targets, the 5-ht 1b and 5-ht 1d receptors, leading to changes in neurotransmission
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to serotonin signaling, given its targets. Indole-3-acetic acid (IAA), a related compound, is known to be produced by the degradation of tryptophan in higher plants . IAA regulates almost all aspects of plant growth and development, and similar effects might be expected from this compound . .
Pharmacokinetics
Its predicted properties include a logp of 118, indicating its lipophilicity, and a bioavailability score of 1, suggesting it may be well-absorbed in the body . These properties could impact its bioavailability and overall pharmacokinetic profile.
Result of Action
Given its relation to rizatriptan and its targets, it may have effects on neurotransmission and potentially influence processes such as pain perception
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the biosynthesis and functions of IAA in microorganisms can be modulated by environmental conditions . Similar factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Triazolomethylindole-3-acetic Acid plays a significant role in biochemical reactions, particularly in the metabolism of serotonin receptor agonists. It interacts with several enzymes and proteins, including aldehyde dehydrogenase, which is involved in the oxidation of indole-3-acetaldehyde to indole-3-acetic acid . This interaction is crucial for the synthesis of indole-3-acetic acid, a plant hormone that aids in bacterial virulence. The nature of these interactions involves the formation of distinct conformations of nicotinamide adenine dinucleotide during the reaction course .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as aldehyde dehydrogenase, and modulates their activity. This binding interaction leads to the oxidation of indole-3-acetaldehyde to indole-3-acetic acid, which is a key step in its mechanism of action . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under specific storage conditions, such as -20°C, for up to four years . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound may have sustained effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and gene expression. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of serotonin receptor agonists. It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in its metabolic conversion. The compound’s effects on metabolic flux and metabolite levels are still being investigated, but it is believed to influence the levels of specific metabolites involved in serotonin receptor pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. The compound’s transport and distribution mechanisms are essential for understanding its overall effects on cellular function and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Phenylpiperidin-4-amine involves the reductive amination of piperidone with aniline.
Condensation Reactions: Another method involves the condensation of piperidine with phenyl isocyanate, followed by reduction.
Industrial Production Methods: Industrial production of N-Phenylpiperidin-4-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Phenylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various substituted piperidines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-Phenylpiperidin-4-amine N-oxide.
Reduction: Substituted piperidines.
Substitution: Various N-substituted piperidines.
Scientific Research Applications
Chemistry: N-Phenylpiperidin-4-amine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the structure-activity relationships of piperidine derivatives .
Medicine: The compound is a key intermediate in the synthesis of fentanyl and its analogs, which are potent opioid analgesics .
Industry: N-Phenylpiperidin-4-amine is used in the production of specialty chemicals and as a building block in organic synthesis .
Comparison with Similar Compounds
4-Anilinopiperidine: Similar in structure but lacks the phenyl group on the nitrogen atom.
N-Phenylpiperidin-4-amine dihydrochloride: A salt form of the compound with different solubility properties.
4-Phenylpiperidine: Lacks the amino group on the piperidine ring.
Uniqueness: N-Phenylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, especially in the context of opioid receptor binding and activation .
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437270 | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177270-91-6 | |
Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Triazolomethyl-indole-3-acetic Acid in rizatriptan metabolism?
A1: Triazolomethyl-indole-3-acetic Acid represents a major metabolic pathway for rizatriptan in humans. Following both intravenous and oral administration of rizatriptan, Triazolomethyl-indole-3-acetic Acid was found to be the most abundant metabolite in urine. Specifically, it accounted for 35% and 51% of the administered dose after intravenous and oral administration, respectively []. This highlights its importance in understanding the drug's pharmacokinetic profile.
Q2: Are there any differences in the metabolic profile of rizatriptan depending on the route of administration?
A2: Yes, the research indicates that the route of administration influences the metabolic profile of rizatriptan, particularly regarding Triazolomethyl-indole-3-acetic Acid. Following intravenous administration, Triazolomethyl-indole-3-acetic Acid constituted 35% of the excreted dose in urine, while oral administration led to a higher proportion, reaching 51% []. This difference suggests a more substantial first-pass metabolism of rizatriptan in the liver when administered orally, leading to a higher production of Triazolomethyl-indole-3-acetic Acid. This difference emphasizes the importance of considering the route of administration when interpreting rizatriptan's pharmacokinetic profile and its metabolic fate.
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